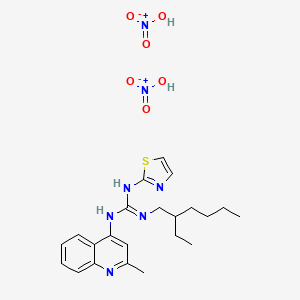
Guanidine, 1-(2-ethylhexyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-, dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 1-(2-ethylhexyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-, dinitrate is a complex organic compound that features a guanidine core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-(2-ethylhexyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-, dinitrate typically involves multi-step organic reactions. The starting materials might include 2-ethylhexylamine, 2-methyl-4-quinoline, and 2-thiazole derivatives. The guanidine core can be formed through the reaction of these starting materials under specific conditions, such as the presence of a strong base and controlled temperature.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, 1-(2-ethylhexyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-, dinitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include strong acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Guanidine, 1-(2-ethylhexyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-, dinitrate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine cores but different substituents.
Quinoline derivatives: Compounds with quinoline rings and various functional groups.
Thiazole derivatives: Compounds containing thiazole rings with different substituents.
Uniqueness
Guanidine, 1-(2-ethylhexyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-, dinitrate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
71132-08-6 |
|---|---|
Fórmula molecular |
C22H31N7O6S |
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
2-(2-ethylhexyl)-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine;nitric acid |
InChI |
InChI=1S/C22H29N5S.2HNO3/c1-4-6-9-17(5-2)15-24-21(27-22-23-12-13-28-22)26-20-14-16(3)25-19-11-8-7-10-18(19)20;2*2-1(3)4/h7-8,10-14,17H,4-6,9,15H2,1-3H3,(H2,23,24,25,26,27);2*(H,2,3,4) |
Clave InChI |
PWTBJFZUGHPUDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN=C(NC1=CC(=NC2=CC=CC=C21)C)NC3=NC=CS3.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















